molecular formula C10H8BrN3O3S2 B3036351 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 339107-83-4

5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3036351
CAS RN: 339107-83-4
M. Wt: 362.2 g/mol
InChI Key: BLWMWNJHCKFFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a sulfonyl group attached to a bromophenyl group, which suggests it may have properties similar to other sulfonyl compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic substitution reactions . This involves the attack of an electrophile on the carbon atoms of an aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds such as [(4-Bromophenyl)sulphonyl]acetonitrile have a molecular weight of 260.11 and a boiling point of 190-192°C .

Scientific Research Applications

Antimicrobial and Antifungal Action

Sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds similar to 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide, have been explored for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, and demonstrate antifungal activity against Candida albicans. This suggests potential applications in developing antimicrobial and antifungal agents (Sych et al., 2019).

Synthesis and Properties in Medicinal Chemistry

Research has been conducted on the synthesis and properties of sulfonyl analogues of various compounds, contributing to medicinal chemistry. For instance, the synthesis of sulfonyl analogues of imidazole-carboxamide and its derivatives has been explored, although these compounds did not exhibit significant inhibition of L1210 cell growth nor were they substrates for human enzymes like hypoxanthine-guanine phosphoribosyltransferase or xanthine oxidase (Huang et al., 1980).

Drug-like Derivative Synthesis

Another application is in the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, which employs initial cyclization reactions. This method aids in the production of heterocyclic compounds with potential applications in drug development (Park et al., 2009).

Antiproliferative Activities

Some derivatives have been investigated for their antiproliferative activities against cell lines, indicating potential applications in cancer treatment. Compounds synthesized from similar structures have shown promising broad-spectrum antitumor activity (Mert et al., 2014).

Photodynamic Therapy Applications

Certain thiadiazole derivatives have been evaluated for their photophysical and photochemical properties, making them useful in photodynamic therapy applications, particularly for cancer treatment (Pişkin et al., 2020).

Antiviral Activity

Some thiadiazole sulfonamide derivatives have been synthesized and tested for antiviral activity, such as against the tobacco mosaic virus. This suggests potential applications in the development of antiviral agents (Chen et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some sulfonyl compounds are used in medicinal chemistry due to their ability to inhibit certain enzymes .

properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWMWNJHCKFFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 2
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 5
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 6
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.